8,10-Dimethylpyrido[1,2-a]quinolinium
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Overview
Description
8,10-Dimethylpyrido[1,2-a]quinolinium is a chemical compound with the molecular formula C15H14N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dimethylpyrido[1,2-a]quinolinium typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Biltz synthesis, which uses quinoline derivatives and involves a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8,10-Dimethylpyrido[1,2-a]quinolinium can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.
Scientific Research Applications
8,10-Dimethylpyrido[1,2-a]quinolinium has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structural properties make it a valuable compound for studying molecular interactions and developing new materials.
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its reactivity with different reagents provides insights into the behavior of quinoline derivatives.
Biology: In biological research, this compound is used as a fluorescent probe to study cellular processes and molecular interactions. Its fluorescence properties make it suitable for imaging and tracking biological molecules.
Medicine: . Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
8,10-Dimethylpyrido[1,2-a]quinolinium is similar to other quinoline derivatives, such as quinoline itself, isoquinoline, and quinaldine. These compounds share the fused benzene and pyridine ring structure but differ in their substituents and positions. The unique methyl groups at the 8 and 10 positions of this compound contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Quinoline
Isoquinoline
Quinaldine
2-Methylquinoline
4-Methylquinoline
Properties
IUPAC Name |
8,10-dimethylbenzo[c]quinolizin-11-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N.ClHO4/c1-11-9-12(2)15-13(10-11)6-7-14-5-3-4-8-16(14)15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYVEOCVDTUNO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199304 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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